1-(4-fluorophenyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c18-13-3-1-12(2-4-13)17(6-7-17)16(23)19-9-14-10-22(21-20-14)15-5-8-24-11-15/h1-5,8,10-11H,6-7,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNQHNNYDGWPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}cyclopropane-1-carboxamide is a synthetic organic molecule that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a cyclopropane carboxamide core substituted with a 4-fluorophenyl group and a thiophene-linked triazole moiety. This unique structure is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to This compound . Notably, one study investigated a derivative known as ZQL-4c , which shares structural similarities and demonstrated significant cytotoxic effects against various breast cancer cell lines, including MCF-7 and MDA-MB-231.
The mechanisms through which ZQL-4c exerts its effects include:
- Induction of Apoptosis : ZQL-4c was shown to activate caspase-dependent apoptotic pathways, leading to increased levels of cleaved caspases and changes in Bcl-2 family protein expression. Specifically, an increase in Bax and a decrease in Bcl-2 were observed, indicating activation of intrinsic apoptosis pathways .
- Cell Cycle Arrest : The compound induced G2/M phase arrest in treated cancer cells, contributing to its antiproliferative effects .
- Reactive Oxygen Species (ROS) Production : ZQL-4c treatment resulted in elevated ROS levels, which are known to play a role in inducing oxidative stress and apoptosis in cancer cells .
Cytotoxicity Data
The cytotoxic effects of ZQL-4c were quantified using the CCK8 assay, yielding the following IC50 values:
| Cell Line | IC50 (24h) | IC50 (48h) |
|---|---|---|
| MCF-7 | 2.96 μmol/L | 1.06 μmol/L |
| MDA-MB-231 | 0.80 μmol/L | 0.67 μmol/L |
| SK-BR-3 | 1.21 μmol/L | 0.79 μmol/L |
These results suggest that ZQL-4c exhibits potent anticancer activity in a dose-dependent manner across multiple breast cancer cell lines .
Study on Breast Cancer Cells
In a comprehensive study published in PMC, researchers evaluated the effects of ZQL-4c on breast cancer cells. The findings indicated that treatment with ZQL-4c led to significant morphological changes consistent with apoptosis, such as cell shrinkage and detachment from the culture substrate .
Comparative Analysis with Other Compounds
Another investigation compared the anticancer efficacy of various triazole derivatives against breast cancer cell lines. The results demonstrated that compounds structurally related to This compound exhibited varying degrees of cytotoxicity and apoptosis induction, highlighting the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with analogs sharing its 1,2,3-triazole-4-carboxamide core or cyclopropane-carboxamide scaffold. Key differences in substituents and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Activity :
- The 4-fluorophenyl group in the target compound and ZQL-4c improves metabolic stability compared to 4-chlorophenyl analogs (e.g., compound I in ). Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets.
- The thiophene-triazole moiety in the target compound is distinct from ZQL-4c’s oleanane amide or Compound III’s oxadiazole-thioether, suggesting divergent biological targets. Thiophene’s sulfur atom may influence solubility and redox activity .
Cyclopropane vs. This strain could enhance interactions with rigid enzyme active sites.
Biological Activity Trends: Triazole-carboxamide derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in ZQL-4c) show pronounced anticancer activity, possibly due to apoptosis induction via oxidative stress . Heterocyclic extensions (e.g., oxadiazole in Compound III) correlate with enzyme inhibition (COX-2), highlighting the scaffold’s versatility in drug design .
Q & A
Q. What are the key structural motifs of this compound, and how do they influence its reactivity?
The compound features a cyclopropane ring, a fluorinated phenyl group, a 1,2,3-triazole core, and a thiophene moiety. The cyclopropane ring increases steric strain, potentially enhancing reactivity in ring-opening reactions. Fluorine atoms on the phenyl group improve metabolic stability and influence electronic properties via their strong electronegativity. The triazole ring offers hydrogen-bonding capabilities and serves as a rigid scaffold for target interactions, while the thiophene group contributes to π-stacking interactions .
Methodological Insight : Use NMR spectroscopy to analyze electronic effects (e.g., -NMR for fluorine environments) and X-ray crystallography to resolve steric strain in the cyclopropane ring .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
- Step 1 : Cyclopropanation of 4-fluorophenyl precursors using reagents like diethylzinc and diiodomethane.
- Step 2 : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
- Step 3 : Amide coupling between the cyclopropane-carboxylic acid and the triazole-methylamine derivative using EDC/HOBt or other coupling agents .
Methodological Insight : Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent degradation of the cyclopropane ring during coupling steps .
Q. How is the compound characterized for purity and structural confirmation?
- Nuclear Magnetic Resonance (NMR) : -, -, and -NMR to confirm substituent positions and electronic environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : To resolve stereochemistry and bond angles in the cyclopropane and triazole rings .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Step 1 : Synthesize analogs with modifications to the fluorophenyl (e.g., replacing F with Cl or CH) or thiophene (e.g., substituting with furan or pyridine).
- Step 2 : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR).
- Step 3 : Correlate activity data with computational docking studies to identify critical binding interactions .
Methodological Insight : Use multivariate statistical analysis (e.g., principal component analysis) to identify key structural descriptors driving activity .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets or allosteric sites to assess conformational stability.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict hydrogen-bonding and hydrophobic interactions.
- Pharmacophore Modeling : Map essential features (e.g., aromatic rings, hydrogen-bond acceptors) to guide analog design .
Methodological Insight : Validate computational models with experimental binding assays (e.g., ITC or microscale thermophoresis) .
Q. How can contradictory data from different analytical techniques (e.g., NMR vs. X-ray) be resolved?
- Case Example : Discrepancies in triazole ring conformation between solution-state NMR and solid-state X-ray data may arise from crystal packing forces.
- Resolution : Perform variable-temperature NMR to assess flexibility, or use synchrotron X-ray sources for higher-resolution crystallography .
Q. What strategies mitigate metabolic instability in vivo while retaining target affinity?
- Deuterium Exchange : Replace labile hydrogens (e.g., on the triazole-methyl group) with deuterium to slow CYP450-mediated oxidation.
- Prodrug Design : Mask the carboxamide as an ester or carbonate to improve bioavailability, with enzymatic cleavage at the target site .
Methodological Insight : Use LC-MS/MS to track metabolic pathways in hepatocyte microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
